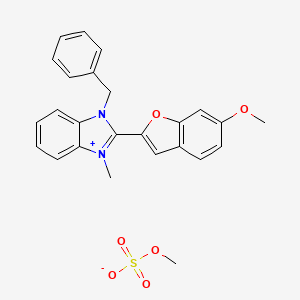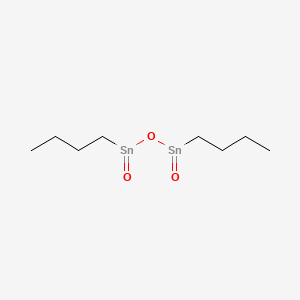
1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate: is a complex organic compound that belongs to the benzimidazolium family. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a benzofuran moiety, and a methyl sulfate group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate typically involves multiple steps. One common method includes the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole core.
Introduction of Benzofuran Moiety:
Methylation and Sulfation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include strong acids and bases, as well as various organic solvents.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Disrupting Cell Membranes: Affecting the integrity and function of cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-1,3-dimethyl-, chloride
- 1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-1,3-dimethyl-5-(methylsulfonyl)-, acetate
Uniqueness
1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate is unique due to its specific structural features, such as the presence of the benzofuran moiety and the methyl sulfate group. These features contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Eigenschaften
| 38582-02-4 | |
Molekularformel |
C24H21N2O2.CH3O4S C25H24N2O6S |
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
1-benzyl-2-(6-methoxy-1-benzofuran-2-yl)-3-methylbenzimidazol-3-ium;methyl sulfate |
InChI |
InChI=1S/C24H21N2O2.CH4O4S/c1-25-20-10-6-7-11-21(20)26(16-17-8-4-3-5-9-17)24(25)23-14-18-12-13-19(27-2)15-22(18)28-23;1-5-6(2,3)4/h3-15H,16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
IRNXJHLMJQDDEA-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC5=C(O4)C=C(C=C5)OC.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)




